Boc-Lys-OMe HCl
Description
Boc-Lys-OMe HCl, chemically known as Nα-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a specialized derivative of lysine (B10760008) where the alpha-amino group and the carboxylic acid group are masked by protecting groups. scbt.com This strategic protection allows for the selective reaction of the side-chain (epsilon) amino group, providing chemists with the control needed to build complex molecular architectures. The hydrochloride salt form of the compound typically enhances its stability and solubility in aqueous solutions, making it more amenable to various reaction conditions. cymitquimica.com
| Property | Value |
| Chemical Name | Nα-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride |
| CAS Number | 55757-60-3 scbt.com |
| Molecular Formula | C12H24N2O4・HCl scbt.com |
| Molecular Weight | 296.79 g/mol scbt.com |
| Appearance | White to light yellow powder or crystal |
The fundamental significance of this compound lies in its nature as a dually protected amino acid. In peptide synthesis, the reactive amino and carboxyl groups of an amino acid must be temporarily blocked to prevent unwanted side reactions, such as self-polymerization, and to ensure the formation of the correct peptide bond sequence. peptide.comyoutube.com
This compound features two key protecting groups:
The Boc (tert-butyloxycarbonyl) group: This group protects the alpha-amino (Nα) terminus. It is known for its stability under a range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). peptide.comgoogle.com This characteristic is a cornerstone of the "Boc chemistry" strategy in peptide synthesis.
The Methyl Ester (-OMe) group: This protects the C-terminal carboxylic acid. Esterification prevents the carboxyl group from reacting during peptide coupling steps.
By protecting the alpha-amino and carboxyl termini, the epsilon-amino group on the lysine side chain is left available for specific modifications or for peptide bond formation if the alpha-amino group is intended to be the N-terminus of a growing peptide chain. This differential protection is crucial for creating branched peptides or for attaching other molecules like labels or drugs to a specific site on a peptide backbone. peptide.com
Historically, Boc-protected amino acids were central to the advancement of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield. google.com The "Boc strategy" for SPPS involves attaching the first amino acid to a solid resin support and then sequentially adding more amino acids. google.com In this process, the Boc group of the newly added amino acid is removed with acid to free the amine for the next coupling reaction. This compound and its analogues were fundamental reagents in this methodology, which dramatically accelerated the synthesis of peptides and small proteins.
While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which uses a base for deprotection, has become more prevalent in modern SPPS due to its milder conditions, Boc chemistry remains highly relevant. peptide.com It is still widely used in solution-phase peptide synthesis and for the synthesis of complex or unusual peptides where the Fmoc strategy may be less suitable. The development and refinement of protecting group strategies, exemplified by compounds like this compound, have been instrumental in the evolution of synthetic chemistry, enabling the routine construction of molecules that were once considered prohibitively complex.
The utility of this compound extends beyond traditional peptide synthesis into various cutting-edge areas of chemical and biomedical research. Its role as a versatile building block continues to expand.
Current Research Applications:
| Research Area | Application of this compound and Related Derivatives |
| Drug Discovery | Serves as a key intermediate in synthesizing peptide-based therapeutics and peptidomimetics. cymitquimica.comambeed.com |
| Bioconjugation | Used to introduce lysine residues into molecules for subsequent attachment of labels, drugs, or other biomolecules, crucial for creating antibody-drug conjugates (ADCs). chemimpex.com |
| Proteomics | Employed in the synthesis of specific peptide sequences used as standards or probes in proteomics research. scbt.com |
| Post-Translational Modifications | Enables the synthesis of peptides with modified lysine residues, facilitating the study of epigenetic modifications like methylation and acetylation on histone tails. chemicalbook.com |
Future Directions:
The future of research involving this compound is tied to the growing demand for highly specific and functional biomolecules. One promising trajectory is in the development of advanced drug delivery systems, where peptides containing modified lysine residues can be used to target specific cells or tissues. chemimpex.com Furthermore, as the understanding of cellular processes deepens, the need for custom-synthesized peptides to probe protein-protein interactions and enzyme functions will increase. The principles of selective protection embodied by this compound will be critical in creating these sophisticated molecular tools. Research into novel protecting groups and more efficient synthetic pathways will continue to refine the applications of such essential chemical building blocks in medicine and biotechnology.
Compound Nomenclature
| Abbreviation / Name | Full Chemical Name |
| This compound | Nα-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| ADC | Antibody-Drug Conjugate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQENKCQXPGJG-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Peptide and Protein Chemistry
Integration into Complex Peptide Sequences
Strategies for Introducing Lysine-Based Diversity in Peptide Libraries
Boc-Lys-OMe HCl is a key component in combinatorial chemistry approaches for generating diverse peptide libraries. Its protected nature allows for controlled coupling in solid-phase or solution-phase peptide synthesis chemimpex.compnas.org. By varying the sequence or incorporating this compound at different positions, researchers can systematically explore the structure-activity relationships of peptides. This strategy is vital for discovering novel peptide ligands, drug candidates, or peptides with specific binding properties. The ability to introduce lysine (B10760008) at any point in a growing peptide chain, with the added flexibility of the methyl ester, contributes significantly to the breadth of chemical space explored in library design pnas.org.
Protein Engineering and Modification Studies
Beyond peptide synthesis, this compound and its derivatives are employed in modifying and engineering proteins to imbue them with new functionalities or to study protein behavior.
Site-Specific Modification of Lysine Residues
Lysine residues are abundant on protein surfaces and are frequent targets for chemical modification. This compound, or related compounds derived from it, can be used in strategies to selectively modify these lysine residues. While this compound itself is primarily a building block for peptide synthesis, the principles of protecting lysine's amine and carboxyl groups are fundamental in designing reagents for site-specific protein modification. For example, research has explored methods to selectively functionalize lysine residues in proteins, often involving protected amino acid derivatives that can be introduced and then further reacted umich.educhemrxiv.orggoogle.com. These modifications can alter protein activity, enable conjugation, or serve as probes for studying protein structure and function.
Bioconjugation Techniques Utilizing this compound Derivatives
The this compound scaffold, with its protected amine and esterified carboxyl group, serves as a versatile platform for developing bioconjugation strategies. Derivatives can be synthesized that incorporate reactive handles, allowing for the covalent attachment of peptides or proteins to various molecules, such as labels, drugs, or surfaces mdpi.comru.nlmpg.denih.gov. For instance, a lysine derivative with a specific reactive group can be incorporated into a peptide synthesized using this compound, and this reactive group can then be used for conjugation. These techniques are crucial for creating antibody-drug conjugates, fluorescently labeled peptides for imaging, or surface-immobilized peptides for biosensing applications. The controlled reactivity offered by the protected groups in this compound derivatives is key to achieving site-specific and efficient bioconjugation mpg.denih.gov.
Advanced Research Applications and Methodologies
Role in Medicinal Chemistry and Pharmaceutical Research
Boc-Lys-OMe HCl plays a significant role in medicinal chemistry due to its ability to be selectively manipulated within synthetic pathways, allowing for the precise incorporation of lysine (B10760008) residues into larger molecular structures. This is crucial for tailoring the properties of potential drug candidates.
As a protected amino acid derivative, this compound functions as a key precursor in the synthesis of numerous pharmaceutical intermediates. Its protected lysine side chain and C-terminal ester allow for controlled coupling reactions, forming the backbone of more complex molecules. Researchers utilize it in the production of lysine-based polymers and in the formulation of pharmaceuticals, particularly for creating prodrugs. Prodrug strategies often aim to improve the solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients (APIs). For instance, this compound has been employed in the synthesis of conjugates where lysine serves as a linker or a component of a cleavable moiety, as seen in the development of albumin-binding prodrugs designed for targeted release within tumor microenvironments researchgate.net. Its incorporation into natural compound conjugates has also demonstrated enhanced pharmacokinetic characteristics and improved anticancer activity mdpi.com.
The inherent properties of this compound make it suitable for incorporation into advanced drug delivery systems. Its amino acid nature allows for conjugation with various carriers, such as lipids or polymers, to create sophisticated nanocarriers. Research has explored its use in developing lysine-based lipids for siRNA delivery, aiming to improve targeted delivery and reduce off-target effects nih.gov. Furthermore, its role in bioconjugation techniques facilitates the attachment of biomolecules to surfaces or other molecules, thereby enhancing the functionality of diagnostic agents and therapeutic drugs. The compound's presence in peptide-based materials and coatings also highlights its application in developing novel drug delivery platforms .
This compound is a fundamental building block for synthesizing peptides and peptidomimetics with diverse potential biological activities. These synthesized compounds are investigated for applications ranging from antimicrobial agents to targeted cancer therapies. Researchers leverage its protected lysine residue to create specific peptide sequences that can modulate protein function or act as therapeutic agents themselves. For example, studies have explored the synthesis of lysine-containing peptides to investigate their antimicrobial and hemolytic activities lsu.edu. Additionally, its use in protein engineering allows for the modification of lysine residues, which can alter protein properties, potentially leading to enhanced therapeutic efficacy.
Analytical and Characterization Techniques in Research
The accurate characterization and monitoring of synthetic processes involving this compound are critical for ensuring the purity and integrity of the final products. Various spectroscopic and chromatographic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for elucidating the structure of this compound and its derivatives. These techniques provide detailed information about the molecular architecture, confirming the presence and connectivity of functional groups. For instance, ¹H NMR spectra are consistent with the expected structure, and ¹³C NMR helps confirm regioselectivity in modifications chemimpex.commedchemexpress.comrsc.org. Infrared (IR) spectroscopy is also utilized to identify characteristic functional group vibrations, such as the ester carbonyl peak around 1740 cm⁻¹, and to confirm the absence of free amines post-coupling reactions, thereby validating the success of synthetic steps .
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is widely used to determine purity, with typical specifications exceeding 98% chemimpex.comglentham.comlongshinebiotech.comtcichemicals.comsigmaaldrich.com. Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring reaction kinetics, identifying the consumption of starting materials, and detecting the formation of products and by-products during synthesis rsc.orgsemanticscholar.org. HPLC, sometimes coupled with Mass Spectrometry (HPLC-MS), is also crucial for identifying and quantifying impurities in synthesized compounds . These techniques are vital for quality control throughout the research and development process.
Compound List
this compound (Nα-Boc-L-lysine methyl ester hydrochloride)
L-Lys(Boc)-OMe·HCl
Nε-Boc-L-lysine methyl ester hydrochloride
Nα-Boc-L-lysine methyl ester hydrochloride
Methyl N6-(tert-butoxycarbonyl)-L-lysinate Hydrochloride
Boc-Lys(Z)-OH
H-Lys(Z)-OMe•HCl
Boc-Phe-βAla-OMe
Boc-Lys(Boc)-Phe-βAla-OMe
Boc-Lys(Boc)-Phe-βAla dopamine (B1211576)
Methotrexate
D-Ala-Phe-Lys(Boc)-Lys-OH
Astaxanthin
Curcumin
Betulin
D-Ala-Phe-Lys
Nα-Fmoc-L-lysine Hydrochloride
Boc-Lys-OH
Fmoc-Lys(Boc)-OH
H-Lys(Boc)-OH
Challenges and Future Perspectives
Addressing Synthetic Hurdles and Improving Efficiency
A significant challenge is the potential for the formation of the di-protected byproduct, Nα,Nε-di-Boc-L-lysine, which reduces the yield of the desired Nα-protected product and complicates purification. Traditional methods often involve complex protection-deprotection schemes. To circumvent this, strategies have been developed to modulate the reactivity of the two amino groups. One approach involves the transient chelation of the α-amino and carboxyl groups with divalent copper ions. This complex masks the α-amino group, directing the Boc-protection to the ε-position. Subsequent removal of the copper ion provides the ε-protected lysine (B10760008), which can then be further modified.
Future efforts will likely focus on developing even more efficient and environmentally benign catalytic systems for selective protection, potentially utilizing enzymatic methods that offer high regioselectivity under mild conditions. The goal is to streamline the synthesis to reduce waste, minimize the use of hazardous reagents, and lower production costs.
Advancements in Stereocontrol and Minimizing Racemization
Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis and application of amino acid derivatives. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur at various stages, including protection, esterification, and particularly during peptide bond formation. This loss of stereopurity can have profound effects on the biological activity of the final peptide or molecule.
The activation of the carboxyl group during peptide coupling is a critical step where racemization is prone to occur. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of chirality. While lysine is not as susceptible to racemization as amino acids like histidine or cysteine, the risk is not negligible, especially under harsh reaction conditions such as elevated temperatures, which might be used in microwave-enhanced peptide synthesis.
Several strategies have been developed to suppress racemization:
Additive Reagents: The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common and effective method. These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.
Choice of Base: The organic base used during coupling plays a crucial role. Sterically hindered bases, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are preferred over less hindered bases like triethylamine, as they are less likely to promote the proton abstraction that initiates racemization.
Reaction Conditions: Optimizing reaction temperature and time is critical. Lowering the coupling temperature can significantly limit racemization, even in accelerated synthesis methods.
The table below summarizes key factors influencing racemization during peptide synthesis.
| Factor | Condition Promoting Racemization | Strategy for Minimization |
| Coupling Reagent | Highly reactive carbodiimides used alone | Use in conjunction with additives (e.g., HOBt, HOAt) |
| Base | Strong, sterically unhindered bases (e.g., Triethylamine) | Use of weaker, sterically hindered bases (e.g., DIEA, Collidine) |
| Temperature | Elevated temperatures (e.g., in microwave synthesis) | Lowering coupling temperature, optimizing microwave parameters |
| Solvent | Polar aprotic solvents can sometimes promote oxazolone formation | Solvent choice should be optimized for the specific coupling reaction |
Future research will likely focus on the development of novel coupling reagents and catalysts that operate under milder conditions and possess intrinsic mechanisms to prevent the formation of racemizable intermediates. Furthermore, the development of real-time analytical techniques to monitor enantiomeric purity during synthesis could provide greater control over the process.
Expanding the Scope of Derivatization and Functionalization
Boc-Lys-OMe HCl is a versatile chemical building block, primarily due to the presence of the free ε-amino group, which serves as a handle for a wide array of chemical modifications. This allows for the synthesis of lysine derivatives with tailored properties for specific applications.
The ε-amino group can be functionalized with various moieties, including:
Orthogonal Protecting Groups: Groups like benzyloxycarbonyl (Z), 2-chlorobenzyloxycarbonyl (2-Cl-Z), and 9-fluorenylmethoxycarbonyl (Fmoc) can be introduced. This allows for selective deprotection of the α- or ε-amino group at different stages of a complex synthesis, a cornerstone of modern peptide chemistry.
Bioconjugation Tags: The lysine side chain is frequently used to attach reporter tags such as biotin (B1667282) or fluorescent dyes (e.g., 5-carboxyfluorescein, 5-Fam) to peptides or proteins. This is invaluable for studying protein localization, interactions, and dynamics.
Drug Moieties: In the development of antibody-drug conjugates (ADCs), the lysine side chain is a common site for attaching potent cytotoxic drugs.
Unnatural Functional Groups: The ε-amino group can be modified to introduce non-natural functionalities, such as azide (B81097) groups (Boc-Lys(N3)-OH), which can then be used in bioorthogonal chemistry, for example, in "click" reactions.
The table below provides examples of common derivatizations of the Boc-lysine scaffold.
| Derivative Name | Modifying Group on ε-Amine | Primary Application |
| Boc-Lys(Z)-OH | Benzyloxycarbonyl (Z) | Orthogonal protection in peptide synthesis |
| Boc-Lys(Fmoc)-OH | 9-fluorenylmethoxycarbonyl (Fmoc) | Orthogonal protection in peptide synthesis |
| Boc-Lys(5-Fam) | 5-Carboxyfluorescein | Fluorescent labeling of peptides |
| Boc-Lys(N3)-OH | Azide | Bioorthogonal chemistry, "click" reactions |
The future in this area points towards the development of novel, highly selective modification reactions that can be performed on complex molecules under biocompatible conditions. This will expand the toolkit for creating sophisticated bioconjugates, peptidomimetics, and functionalized biomaterials. The synthesis of novel amino acid-like building blocks from protected precursors like Boc-lysine derivatives will continue to be a key strategy in drug discovery and materials science.
Novel Applications in Interdisciplinary Research Fields
The utility of this compound and its derivatives extends far beyond traditional peptide synthesis, finding applications in a range of interdisciplinary fields.
Drug Delivery and Bioconjugation: Lysine residues are abundant on the surface of proteins, making them targets for bioconjugation. Boc-protected lysine derivatives are crucial for building the linkers used in antibody-drug conjugates (ADCs), which selectively deliver toxins to cancer cells. The positive charge of the lysine side chain is also exploited in the design of peptide-based drug delivery systems that can interact with and penetrate cell membranes.
Proteomics and Chemical Biology: this compound is described as a compound for proteomics research. Its methyl ester form has been shown to enhance the cellular uptake of unnatural amino acids, leading to a 2- to 5-fold improvement in the yield of proteins containing these modified lysines in E. coli expression systems. This is a significant advancement for studying protein function through site-specific incorporation of probes and modified residues.
Materials Science: The ability to functionalize the lysine side chain is being used to create novel biomaterials. Peptides containing modified lysine residues can be designed to self-assemble into well-defined nanostructures, such as hydrogels or nanofibers, with potential applications in tissue engineering and regenerative medicine.
Epigenetics Research: Synthetic peptides containing specifically modified lysine residues are indispensable tools for studying the enzymes that regulate histone modifications. For example, the synthesis of peptides with cyclopropyllysine, derived from a multi-step process involving Boc-protected intermediates, allows researchers to probe the activity and substrate specificity of histone lysine methyltransferases.
Future perspectives lie in the rational design of lysine-containing building blocks to create increasingly complex and functional systems. This includes the development of "smart" biomaterials that respond to specific biological stimuli, next-generation drug conjugates with improved stability and efficacy, and sophisticated chemical probes to unravel complex biological processes at the molecular level. The continued innovation in the synthesis and derivatization of compounds like this compound will be a key enabler of progress across these exciting interdisciplinary frontiers.
Q & A
Basic: What are the key steps for synthesizing Boc-Lys-OMe HCl, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves protecting the ε-amino group of lysine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. Key steps include:
- Protection : Use Boc-anhydride in a basic aqueous/organic solvent system (e.g., dioxane/water) to ensure selective ε-amino protection .
- Esterification : Methanol and thionyl chloride (SOCl₂) are commonly used for carboxyl group methylation.
- Purification : Recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical for removing unreacted reagents .
Validation : - NMR Spectroscopy : Compare - and -NMR peaks with reference data (e.g., PubChem entries) to confirm structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC-MS : Use reverse-phase chromatography with UV detection (220–280 nm) and mass spectrometry to confirm molecular weight (C₁₅H₂₃ClN₂O₄, MW 330.8 g/mol) and purity (>95%) .
Advanced: How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?
Methodological Answer:
Discrepancies often arise from solvent-induced chemical shift variations or residual water in deuterated solvents. To address this:
- Control Experiments : Run NMR in standardized solvents (e.g., CDCl₃ or DMSO-d₆) with calibrated water content. Compare results with PubChem or crystallographic data (e.g., SHELX-refined structures) .
- Dynamic NMR : If rotameric forms are suspected (e.g., due to restricted rotation around the carbamate group), variable-temperature NMR can reveal coalescence temperatures, clarifying conformational dynamics .
- Cross-Validation : Use complementary techniques like IR spectroscopy (to confirm carbonyl stretches at ~1680–1720 cm⁻¹ for ester and carbamate groups) or X-ray crystallography for unambiguous structural confirmation .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- FT-IR Spectroscopy : Identify functional groups:
- Ester C=O stretch: ~1720–1740 cm⁻¹.
- Boc carbamate C=O: ~1680–1700 cm⁻¹.
- N-H stretch (unprotected α-amino group): ~3300–3500 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 331.7. Fragmentation patterns (e.g., loss of Boc group, m/z 230.1) confirm the structure .
- Elemental Analysis : Match calculated (C: 54.46%, H: 7.01%, N: 8.47%) and observed values to validate purity .
Advanced: How can experimental protocols for this compound be optimized to minimize racemization during peptide coupling?
Methodological Answer:
Racemization at the α-carbon is a critical concern. Mitigation strategies include:
- Low-Temperature Coupling : Perform reactions at 0–4°C using coupling agents like HATU or DCC, which reduce base-catalyzed racemization .
- Additive Use : Include 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions .
- Monitoring : Use chiral HPLC with a Crownpak CR-I column to detect D/L-enantiomer formation. Adjust coupling time and reagent stoichiometry if racemization exceeds 2% .
Basic: What are the best practices for documenting this compound synthesis in a research manuscript?
Methodological Answer:
- Experimental Section : Provide step-by-step synthesis details, including solvent volumes, reaction times, and purification methods. Use IUPAC nomenclature and CAS numbers .
- Data Presentation : Include tables for NMR shifts, IR peaks, and HPLC retention times. Reference PubChem entries for comparative data .
- Reproducibility : Specify equipment models (e.g., Bruker NMR spectrometers) and software versions (e.g., MestReNova for NMR processing) to enable replication .
Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-MS. Identify major degradation products (e.g., de-esterified or deprotected species) .
- pH Profiling : Prepare buffered solutions (pH 2–9) and monitor hydrolysis kinetics using UV-Vis spectroscopy (λ = 210 nm for ester bond cleavage). Calculate half-lives using first-order kinetics .
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Report confidence intervals (p < 0.05) to validate significance .
Basic: How can researchers efficiently search for prior literature on this compound applications in peptide synthesis?
Methodological Answer:
- Database Selection : Use SciFinder or Reaxys with keywords like “this compound” AND “peptide coupling.” Filter results by publication type (e.g., journals, patents) .
- Citation Tracking : In Web of Science, identify seminal papers and track citing articles to map recent advancements .
- Grey Literature : Search dissertations (ProQuest) or conference abstracts for unpublished data .
Advanced: What strategies can reconcile contradictory bioactivity results for peptides synthesized using this compound?
Methodological Answer:
- Meta-Analysis : Systematically review studies using PRISMA guidelines. Assess variables like peptide length, cell lines, or assay protocols (e.g., MTT vs. resazurin assays) .
- Dose-Response Validation : Repeat assays with standardized concentrations (IC₅₀ values) and include positive controls (e.g., commercially available peptides) .
- Molecular Modeling : Use docking software (e.g., AutoDock Vina) to predict peptide-receptor interactions and validate experimental binding affinities .
Basic: How should this compound be stored to maintain long-term stability?
Methodological Answer:
- Conditions : Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation .
- Stability Monitoring : Perform quarterly HPLC checks. Discard if purity drops below 90% .
Advanced: How can computational tools enhance the design of this compound derivatives with improved solubility?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., alkyl chain length) with logP values. Prioritize derivatives with predicted logP < 2 .
- Solvent Screening : COSMO-RS simulations predict solubility in aqueous-organic mixtures, guiding solvent selection for synthesis .
- Crystallography : Refine crystal structures with SHELXL to identify hydrogen-bonding motifs that influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
